C17H17FN6O2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide involves several steps. One common method includes the reaction of 5-fluoro-2-nitrobenzoic acid with 2-aminoethanol to form an intermediate, which is then reduced to the corresponding amine. This amine is further reacted with 3-(2H-1,2,3,4-tetrazol-5-yl)benzyl chloride under specific conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase synthesis , gas-phase synthesis , and liquid-phase synthesis are commonly employed . These methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or sodium methoxide .
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature, pH, and solvent choice. For example, oxidation reactions may be performed in an acidic medium, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids , while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide include:
- 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide
- 8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Uniqueness
The uniqueness of 2-(2-aminoethoxy)-5-fluoro-N-{[3-(2H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}benzamide lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H17FN6O2 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C17H17FN6O2/c1-10(2)16-20-17(22-21-16)19-14(25)9-24-15(26)8-7-13(23-24)11-5-3-4-6-12(11)18/h3-8,10H,9H2,1-2H3,(H2,19,20,21,22,25) |
InChI Key |
MRGIRFVDPSONKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F |
Origin of Product |
United States |
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